Neurotensin, ser(7)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

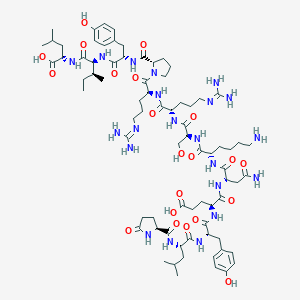

Neurotensin, ser(7)-, also known as Neurotensin, ser(7)-, is a useful research compound. Its molecular formula is C76H119N21O21 and its molecular weight is 1662.9 g/mol. The purity is usually 95%.

The exact mass of the compound Neurotensin, ser(7)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Neurotensin, ser(7)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neurotensin, ser(7)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neurotensin in Pain Management

Neurotensin has been identified as a modulator of nociception, with studies indicating its role in pain relief. A behavioral study demonstrated that intrathecal injection of NT attenuated various types of pain, including thermal and mechanical pain, primarily through the activation of neurotensin receptor 2 (NTR2) in the spinal dorsal horn (SDH) . The research highlighted that NT facilitates inhibitory synaptic transmission, suggesting its potential as a target for analgesic therapies.

Case Study: Analgesic Effects

- Study Design : Immunofluorescent histochemical staining was used to map NT and NTR2 expression in SDH.

- Findings : NT was found to increase the activity of local GABAergic neurons via NTR2, leading to analgesic effects .

Oncogenic Role in Digestive Cancers

Neurotensin's role extends into oncology, particularly concerning digestive cancers. It has been shown to promote cancer progression through its signaling pathways. NTS and its receptor NTSR1 are often overexpressed in tumor tissues compared to healthy tissues, correlating with poor prognosis . This suggests that targeting these pathways could yield new diagnostic and therapeutic strategies.

Key Insights:

- Tumor Microenvironment : NTS influences the tumor microenvironment by modulating inflammation and promoting metastasis .

- Biomarkers : Soluble sortilin (sSortilin), a product of NTS signaling, is emerging as a promising biomarker for cancer diagnosis and monitoring .

Radiolabeled Neurotensin for Imaging and Therapy

Recent advancements have seen the development of radiolabeled neurotensin analogs for targeted imaging and therapy in cancer treatment. For instance, compounds like 68Ga-DOTA-NT and 177Lu-DOTA-NT have been synthesized for preclinical use, demonstrating specific uptake in colon cancer cells . These compounds are designed to enhance imaging capabilities while also delivering therapeutic radionuclides directly to tumors.

Study Highlights:

- In Vitro Studies : Demonstrated significant uptake of 68Ga-DOTA-NT in HT-29 colon cancer cells.

- In Vivo Studies : Showed promising biodistribution profiles with high tumor uptake and rapid clearance from non-target organs .

Potential for Theranostic Applications

The neurotensin receptor 1 (NTR1) has been identified as a promising target for theranostic applications—combining therapy and diagnostics. Studies have shown that NTR1 is overexpressed in various cancers, making it an ideal candidate for targeted radionuclide therapy .

Comparative Evaluation of Biodistribution Profiles

- Methodology : Newly developed NTR1 antagonists were labeled with 111In for SPECT imaging.

- Results : High tumor-to-normal tissue ratios were achieved, indicating effective targeting of NTR1-positive tumors .

Summary Table of Applications

Propriétés

Numéro CAS |

104969-72-4 |

|---|---|

Formule moléculaire |

C76H119N21O21 |

Poids moléculaire |

1662.9 g/mol |

Nom IUPAC |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C76H119N21O21/c1-7-41(6)61(72(115)94-55(74(117)118)34-40(4)5)96-69(112)53(36-43-19-23-45(100)24-20-43)93-71(114)57-16-12-32-97(57)73(116)50(15-11-31-84-76(81)82)89-62(105)47(14-10-30-83-75(79)80)87-70(113)56(38-98)95-63(106)46(13-8-9-29-77)86-68(111)54(37-58(78)101)92-65(108)49(26-28-60(103)104)88-67(110)52(35-42-17-21-44(99)22-18-42)91-66(109)51(33-39(2)3)90-64(107)48-25-27-59(102)85-48/h17-24,39-41,46-57,61,98-100H,7-16,25-38,77H2,1-6H3,(H2,78,101)(H,85,102)(H,86,111)(H,87,113)(H,88,110)(H,89,105)(H,90,107)(H,91,109)(H,92,108)(H,93,114)(H,94,115)(H,95,106)(H,96,112)(H,103,104)(H,117,118)(H4,79,80,83)(H4,81,82,84)/t41-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-/m0/s1 |

Clé InChI |

ZBPLQJQLWYPGOF-CNPUEMECSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C4CCC(=O)N4 |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4 |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C4CCC(=O)N4 |

Key on ui other cas no. |

104969-72-4 |

Séquence |

XLYENKSRRPYIL |

Synonymes |

7-Ser-neurotensin neurotensin, Ser(7)- neurotensin, serine(7)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.